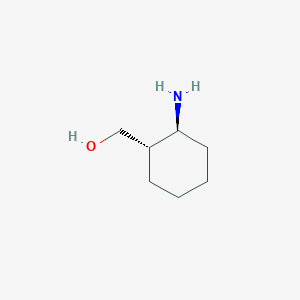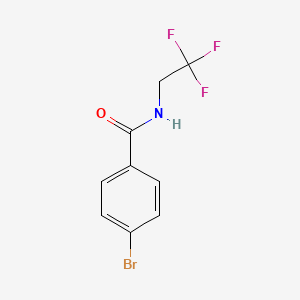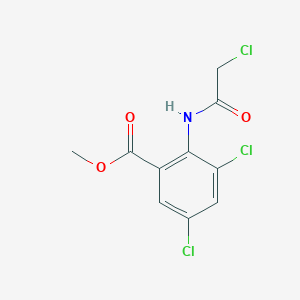
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid
描述
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a synthetic organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The indan-2-carboxylic acid core provides a rigid, bicyclic structure that can influence the compound’s reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with indan-2-carboxylic acid.
Protection of Amino Groups: The amino groups are protected using Boc and Fmoc protecting groups. This can be achieved through reactions with Boc anhydride and Fmoc chloride, respectively.
Coupling Reactions: The protected amino groups are then coupled to the indan-2-carboxylic acid core using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers that can handle the repetitive steps of protection, deprotection, and coupling. These methods ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions on the indan ring.
Common Reagents and Conditions
Deprotection: TFA (trifluoroacetic acid) for Boc removal, and piperidine for Fmoc removal.
Coupling: EDC or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted indan derivatives.
科学研究应用
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal Chemistry: Exploration of its potential as a drug candidate or as a scaffold for drug development.
Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the design of novel materials with specific properties.
作用机制
The mechanism of action of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid depends on its specific application:
Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides.
Biological Interactions: May interact with enzymes or receptors through its amino and carboxylic acid groups, influencing biological pathways.
相似化合物的比较
Similar Compounds
2-(N-Boc-amino)-indan-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
5-(N-Fmoc-amino)-indan-2-carboxylic acid: Lacks the Boc group, which may affect its stability and reactivity.
2-(N-Boc-amino)-5-aminoindan-2-carboxylic acid: Contains an unprotected amino group, which can lead to different reactivity.
Uniqueness
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, allowing for selective deprotection and versatile applications in peptide synthesis and other fields.
属性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHGXOVPHBGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










amino}acetic acid](/img/structure/B3252134.png)



![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)

